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Compound of Interest

Compound Name: 4-(Cyanoacetyl)morpholine

Cat. No.: B079948

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
4-(Cyanoacetyl)morpholine, a molecule of interest in synthetic and medicinal chemistry. This
document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental
protocols for acquiring this spectral data are also provided to aid in the characterization of this
and structurally related compounds.

Chemical Structure and Properties
« IUPAC Name: 3-morpholin-4-yl-3-oxopropanenitrile[1]

« Molecular Formula: C7H10N202[1]

« Molecular Weight: 154.17 g/mol [1]

« CAS Number: 15029-32-0[1]

Predicted Spectral Data

While experimental spectra for 4-(Cyanoacetyl)morpholine are available in databases such
as PubChem's SpectraBase, direct access to the raw data for detailed analysis is not always
publicly available.[1] The following tables summarize the predicted spectral data based on the
known structure of the molecule and established spectroscopic principles.
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'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

The 'H NMR spectrum of 4-(Cyanoacetyl)morpholine is expected to show distinct signals for
the protons of the morpholine ring and the methylene group of the cyanoacetyl moiety. The
chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen,
nitrogen, and carbonyl groups.

Table 1: Predicted *H NMR Spectral Data for 4-(Cyanoacetyl)morpholine

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~3.70 Triplet 4H O(CH2CHz)2N-
~3.50 Triplet 4H O(CH2CHz)2N-
~3.40 Singlet 2H -C(=0)CH2CN

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary
depending on the solvent and other experimental conditions.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule. Each
unique carbon atom will give rise to a distinct signal.

Table 2: Predicted 13C NMR Spectral Data for 4-(Cyanoacetyl)morpholine
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Chemical Shift (6, ppm) Assighment
~ 165 C=0 (Amide)
~116 CN (Nitrile)

~ 66 O(CHa)2

~ 45 N(CHz)2

~25 -CH2CN

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary
depending on the solvent and other experimental conditions.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key
absorptions are expected for the nitrile, amide, and ether functionalities.

Table 3: Predicted FT-IR Absorption Bands for 4-(Cyanoacetyl)morpholine

) Functional Group
Wavenumber (cm~—2) Intensity

Assighment
~ 2250 Medium C=N stretch (Nitrile)
~ 1650 Strong C=0 stretch (Amide)
2950 - 2850 Medium-Strong C-H stretch (Aliphatic)
~ 1115 Strong C-O-C stretch (Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 4-(Cyanoacetyl)morpholine, the molecular ion peak [M]* is expected at

an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for 4-(Cyanoacetyl)morpholine
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miz Relative Intensity Assighment
154 Moderate [M]* (Molecular lon)
] [M - C3HzNO]J* (Loss of
86 High
cyanoacetyl group)
CsHz2NOJ* (Cyanoacetyl
68 Moderate [C=HNOI™ (Cy Y
fragment)
] [CsHeN]* (Fragment from
56 High

morpholine ring)

Disclaimer: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of 4-
(Cyanoacetyl)morpholine.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.

Materials:

4-(Cyanoacetyl)morpholine sample

Deuterated solvent (e.g., CDCls or DMSO-de)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-
(Cyanoacetyl)morpholine sample and dissolve it in approximately 0.6 mL of the chosen
deuterated solvent directly in a clean, dry NMR tube.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b079948?utm_src=pdf-body
https://www.benchchem.com/product/b079948?utm_src=pdf-body
https://www.benchchem.com/product/b079948?utm_src=pdf-body
https://www.benchchem.com/product/b079948?utm_src=pdf-body
https://www.benchchem.com/product/b079948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for both *H and 3C frequencies.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 8-16 scans.

o Process the Free Induction Decay (FID) with an appropriate window function (e.g.,
exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

o Phase and baseline correct the spectrum.

o Reference the spectrum to the residual solvent peak.

o Integrate the signals and determine the chemical shifts and coupling constants.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio (e.g., 1024 or more).

o Process the FID and reference the spectrum to the solvent's carbon signal.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.
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Materials:

4-(Cyanoacetyl)morpholine sample (solid)
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Spatula

Isopropanol or ethanol for cleaning

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric and instrument absorptions.

Sample Application: Place a small amount of the solid 4-(Cyanoacetyl)morpholine sample
onto the ATR crystal.

Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure clamp to
ensure good contact with the crystal.

Data Collection: Collect the sample spectrum over a range of 4000-400 cm~1. Typically, 16-
32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

Peak Identification: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

e 4-(Cyanoacetyl)morpholine sample

» Mass Spectrometer (e.g., with Electron lonization - El source)
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» Solvent for sample introduction (e.g., methanol or acetonitrile)
e Direct insertion probe or GC/LC interface
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent if
using a liquid injection interface. For a direct insertion probe, a small amount of the solid
sample can be used.

e Instrument Setup:
o Calibrate the mass spectrometer using a known standard.

o Set the ionization source parameters. For El, a standard electron energy of 70 eV is
typically used.

e Sample Introduction: Introduce the sample into the ion source.

o Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 40-300
amu).

e Data Analysis:
o Identify the molecular ion peak.

o Analyze the major fragment ions and propose fragmentation pathways.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectral characteristics of 4-
(Cyanoacetyl)morpholine. For definitive structural confirmation, it is imperative to acquire and
interpret experimental data for the specific sample under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-(Cyanoacetyl)morpholine | C7H10N202 | CID 229279 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-(Cyanoacetyl)morpholine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079948#4-cyanoacetyl-morpholine-spectral-data-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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